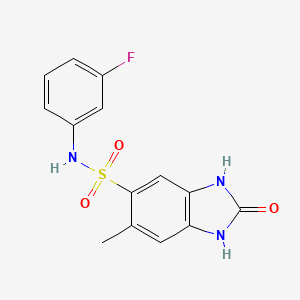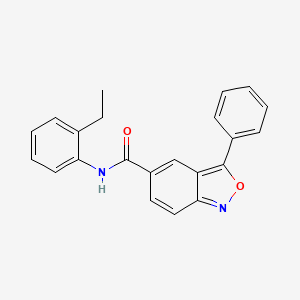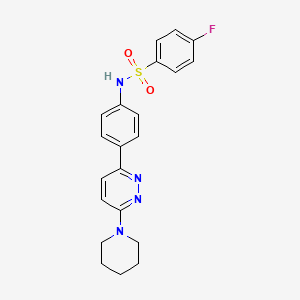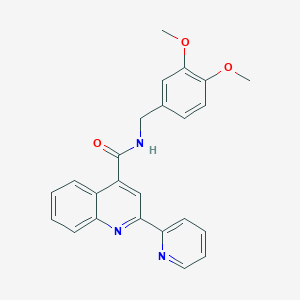![molecular formula C23H27N5O3 B11257539 1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257539.png)
1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a triazoloazepine ring system. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common approach might include:
Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl groups: This step might involve nucleophilic substitution reactions.
Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or using phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the triazoloazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The triazoloazepine core could play a crucial role in binding to these targets, influencing pathways involved in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-BIS(3-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOLE-3-YL)UREA: Similar structure but with a different triazole ring.
1,3-BIS(3-METHOXYPHENYL)-3-(BENZYL)UREA: Lacks the triazoloazepine ring.
1,3-BIS(3-METHOXYPHENYL)-3-(PYRIDIN-3-YL)UREA: Contains a pyridine ring instead of the triazoloazepine.
Uniqueness
1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its triazoloazepine core, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H27N5O3 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-10-6-8-17(14-19)24-23(29)28(18-9-7-11-20(15-18)31-2)16-22-26-25-21-12-4-3-5-13-27(21)22/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,24,29) |
Clé InChI |
NUJIRWVOAJABBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide](/img/structure/B11257465.png)

![2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B11257475.png)

![5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11257486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257490.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11257502.png)

![7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257528.png)
![3-(3-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257534.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl (2-phenylethyl)carbamodithioate](/img/structure/B11257535.png)
![N-(4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11257544.png)
![2-(4-Chlorophenoxy)-N-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide](/img/structure/B11257546.png)
